molecular formula C16H15IO2 B5117804 4-isopropylphenyl 2-iodobenzoate

4-isopropylphenyl 2-iodobenzoate

Cat. No. B5117804
M. Wt: 366.19 g/mol
InChI Key: DIKSOYKUBQKXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropylphenyl 2-iodobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in organic chemistry as a reagent in various reactions. The purpose of

Mechanism of Action

The mechanism of action of 4-isopropylphenyl 2-iodobenzoate is not fully understood. However, it is believed to act as an electrophilic aromatic substitution reagent, where the iodine atom is the electrophile and the aromatic ring is the nucleophile. This reaction results in the substitution of the iodine atom with another functional group, such as a hydroxyl or amino group.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 4-isopropylphenyl 2-iodobenzoate. However, it has been reported to exhibit low toxicity and is not expected to cause any adverse effects on human health or the environment.

Advantages and Limitations for Lab Experiments

One advantage of using 4-isopropylphenyl 2-iodobenzoate in lab experiments is its high reactivity, which allows for efficient and selective reactions. It is also relatively easy to synthesize and purify. However, one limitation is that it is not commercially available, and researchers must synthesize it themselves.

Future Directions

There are several future directions for the use of 4-isopropylphenyl 2-iodobenzoate in scientific research. One direction is the development of new synthetic methods for the compound. Another direction is the use of the compound in the synthesis of new materials with unique properties. Additionally, the compound could be used in the development of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 4-isopropylphenyl 2-iodobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a reagent in various reactions and has several potential applications in the development of new materials and pharmaceuticals. While there is limited information on its biochemical and physiological effects, it is not expected to cause any adverse effects on human health or the environment.

Synthesis Methods

The synthesis of 4-isopropylphenyl 2-iodobenzoate involves the reaction of 4-isopropylphenol with 2-iodobenzoic acid in the presence of a catalyst such as N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through filtration and purification.

Scientific Research Applications

4-isopropylphenyl 2-iodobenzoate has been widely used in scientific research as a reagent in various reactions. It is commonly used in the synthesis of biologically active compounds such as pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of fluorescent dyes and in the development of new materials.

properties

IUPAC Name

(4-propan-2-ylphenyl) 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO2/c1-11(2)12-7-9-13(10-8-12)19-16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKSOYKUBQKXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propan-2-yl)phenyl 2-iodobenzoate

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